1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a methoxypyrazine moiety, making it a subject of interest for researchers in chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Methoxypyrazine Moiety: This step involves the nucleophilic substitution reaction where the methoxypyrazine group is introduced to the pyrrolidine ring.
Formation of the Phenylbutanone Backbone: The phenylbutanone backbone is synthesized separately and then coupled with the pyrrolidine derivative through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
- 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
Uniqueness
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is unique due to its specific structural features, such as the combination of a methoxypyrazine moiety with a pyrrolidine ring and a phenylbutanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-19(21-12-11-20-18)25-16-10-13-22(14-16)17(23)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,11-12,16H,5,8-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPLFQIEPPQGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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